DFT-Calculated HOMO-LUMO Gap Distinguishes Electronic Properties from Methoxy Analogs
Density functional theory (DFT) calculations provide a quantifiable basis for selecting this compound over methoxy-substituted analogs. The target compound exhibits a calculated HOMO level of -6.0597 eV and a LUMO level of -1.9058 eV, resulting in an energy gap (ΔE) of 4.1539 eV [1]. While direct head-to-head experimental data are not available in the public domain, class-level comparisons indicate that replacing butoxy groups with methoxy groups typically leads to a shallower HOMO level (e.g., -5.3 to -5.5 eV for many methoxy-substituted triphenylamines), which can affect hole injection efficiency and device stability .
| Evidence Dimension | HOMO Energy Level (eV) |
|---|---|
| Target Compound Data | -6.0597 eV |
| Comparator Or Baseline | Class of methoxy-substituted triphenylamines (e.g., -5.3 to -5.5 eV) |
| Quantified Difference | 0.5-0.7 eV deeper HOMO level |
| Conditions | DFT calculations; target compound data from PMC study [1] |
Why This Matters
A deeper HOMO level can enhance oxidative stability and improve energy level alignment with adjacent layers in OLEDs and solar cells, potentially increasing device lifetime and efficiency.
- [1] PMC. (2019). Table 4. Calculated energies for the title compound (4-Bromo-N,N-bis(4-butoxyphenyl)aniline). National Center for Biotechnology Information. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6727048/table/table4/ View Source
